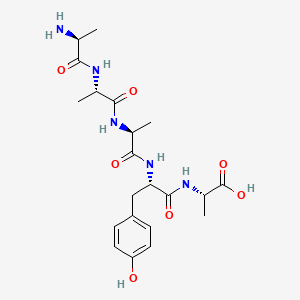

H-Ala-Ala-Ala-Tyr-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Ala-Ala-Ala-Tyr-Ala-OH is a peptide composed of five amino acids: alanine, alanine, alanine, tyrosine, and alanine. This peptide sequence is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of tyrosine, an amino acid with a phenolic side chain, adds unique properties to this peptide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

Coupling: The next amino acid, also protected, is added to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, alanine, tyrosine, and alanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, allowing for the production of peptides in high yields and purity. Additionally, enzymatic methods using amino acid ligases have been explored for the synthesis of peptides, offering an alternative to traditional chemical methods .

Analyse Chemischer Reaktionen

Types of Reactions

H-Ala-Ala-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the peptide bonds or side chains, although these are less common.

Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed using sulfuric acid.

Major Products

Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone.

Substitution: Nitration of tyrosine results in nitrotyrosine, while sulfonation yields tyrosine sulfate.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Recent studies have highlighted the potential of peptides like H-Ala-Ala-Ala-Tyr-Ala-OH to exhibit antioxidant properties. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. For instance, similar peptides have been shown to protect cells from oxidative damage induced by hydrogen peroxide in cellular models .

Neuroprotective Effects

Peptides derived from similar sequences have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. This compound may have applications in developing treatments for neurodegenerative diseases by enhancing cell survival through mechanisms that involve the modulation of apoptosis pathways .

Drug Delivery Systems

The hydrophobic characteristics of this compound allow it to be utilized in drug delivery systems. Peptides can facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs . The ability to modify peptide sequences can also allow for targeted delivery mechanisms.

Cancer Treatment

Peptides similar to this compound have been investigated for their roles as inhibitors of key enzymes involved in cancer progression, such as vacuolar H(+)-ATPase. This enzyme is critical for maintaining pH homeostasis in tumor cells, and its inhibition can lead to apoptosis in cancerous cells .

Regulation of Metabolic Pathways

The incorporation of tyrosine within peptide sequences has been linked to the modulation of metabolic pathways related to neurotransmitter synthesis and hormonal regulation. This suggests that this compound could influence metabolic processes and has potential applications in metabolic disorder treatments .

Table: Summary of Research Findings on Similar Peptides

Wirkmechanismus

The mechanism of action of H-Ala-Ala-Ala-Tyr-Ala-OH depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Ala-Ala-Ala-Tyr-OH: A shorter peptide lacking the terminal alanine.

H-Ala-Tyr-Ala-OH: A tripeptide with a similar sequence but fewer alanine residues.

H-Tyr-Ala-OH: A dipeptide containing tyrosine and alanine.

Uniqueness

H-Ala-Ala-Ala-Tyr-Ala-OH is unique due to its specific sequence, which includes three alanine residues followed by tyrosine and another alanine. This sequence can influence its structural properties and interactions with other molecules, making it distinct from shorter or differently composed peptides .

Biologische Aktivität

H-Ala-Ala-Ala-Tyr-Ala-OH, a synthetic peptide comprising five amino acids, has garnered attention for its potential biological activities. This article explores its structural properties, synthesis methods, biological effects, and relevant case studies.

Structural Properties

This compound is composed of the following amino acids:

- Alanine (Ala) : 4 residues

- Tyrosine (Tyr) : 1 residue

The molecular formula of this compound is C15H21N3O5 with a molecular weight of approximately 323.34 g/mol. The structure plays a crucial role in determining its biological activity, particularly in receptor binding and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The use of protecting groups and coupling agents is essential in this process to ensure the correct formation of peptide bonds while preventing unwanted side reactions.

Antioxidant Properties

Research indicates that peptides similar to this compound may exhibit antioxidant properties. For example, studies on collagen peptides have demonstrated significant free radical scavenging activity, suggesting that similar sequences could possess comparable effects .

Neuroprotective Effects

Peptides like H-Tyr-D-Ala-Gly-Phe-D-Leu-OH have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. The presence of tyrosine may enhance permeability and bioactivity within neural tissues .

Case Studies

-

Antioxidant Activity Evaluation :

A study assessed the antioxidant capacity of various peptides through DPPH and ABTS assays. Results indicated that peptides with similar structures to this compound exhibited significant radical scavenging abilities at concentrations as low as 500 µg/mL . -

Antitumor Studies :

Experimental investigations into the biological activity of peptides derived from E. humifusa demonstrated antitumor effects against breast cancer cells. While not directly related to this compound, these findings suggest a potential pathway for exploring its anticancer properties .

Comparative Analysis of Related Peptides

| Peptide | Molecular Weight | Antioxidant Activity | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | 323.34 g/mol | Moderate | Potential | Possible |

| H-Tyr-D-Ala-Gly-Phe-D-Leu-OH | Varies | Low | None reported | Confirmed |

| Collagen-derived peptides | Varies | High | None reported | Low |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZKTYLXSGYCMF-YTORKDELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.